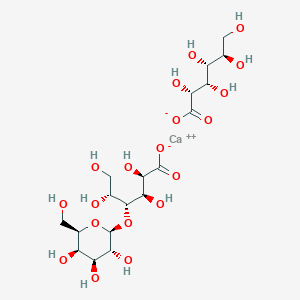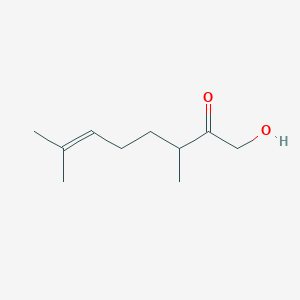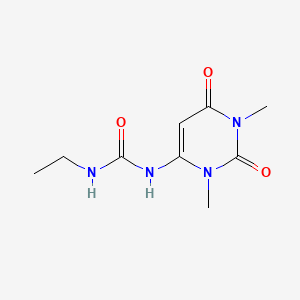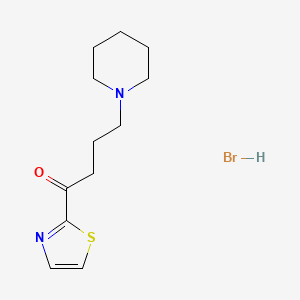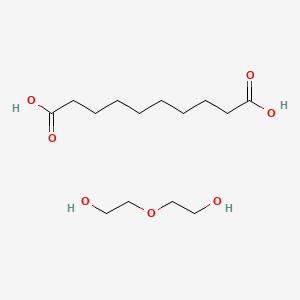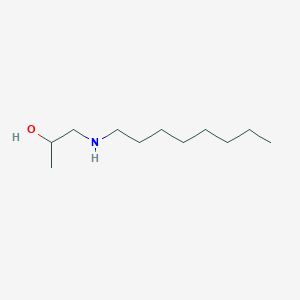
N,N',N''-Tri(butan-2-yl)boranetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tri(butan-2-yl)boranetriamine: is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of three butan-2-yl groups attached to a central boron atom, which is further bonded to three amine groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri(butan-2-yl)boranetriamine typically involves the reaction of boron trihalides with secondary amines. One common method is the reaction of boron trichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction can be represented as follows:
BCl3+3(CH3CH2CH2CH2NH2)→B(NHCH3CH2CH2CH2)3+3HCl
Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tri(butan-2-yl)boranetriamine may involve large-scale reactions using similar methods as described above. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’,N’'-Tri(butan-2-yl)boranetriamine can undergo oxidation reactions, where the boron atom is oxidized to form boron-oxygen compounds.
Reduction: The compound can also be reduced under specific conditions to form boron-hydride derivatives.
Substitution: Substitution reactions can occur at the amine groups, where the butan-2-yl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkyl halides or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Alkyl or aryl-substituted boranetriamines.
Applications De Recherche Scientifique
N,N’,N’'-Tri(butan-2-yl)boranetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tri(butan-2-yl)boranetriamine involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, making it a useful catalyst in various chemical reactions. The amine groups can also participate in hydrogen bonding and other interactions, further enhancing its reactivity and versatility.
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Tri(methyl)boranetriamine
- N,N’,N’'-Tri(ethyl)boranetriamine
- N,N’,N’'-Tri(propyl)boranetriamine
Comparison: N,N’,N’'-Tri(butan-2-yl)boranetriamine is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence its reactivity compared to its methyl, ethyl, and propyl counterparts. This steric effect can make it more selective in certain reactions and applications.
Propriétés
Numéro CAS |
28049-72-1 |
|---|---|
Formule moléculaire |
C12H30BN3 |
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
N-bis(butan-2-ylamino)boranylbutan-2-amine |
InChI |
InChI=1S/C12H30BN3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12,14-16H,7-9H2,1-6H3 |
Clé InChI |
RGYJNHZWOSNOQU-UHFFFAOYSA-N |
SMILES canonique |
B(NC(C)CC)(NC(C)CC)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


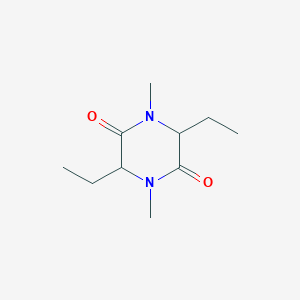

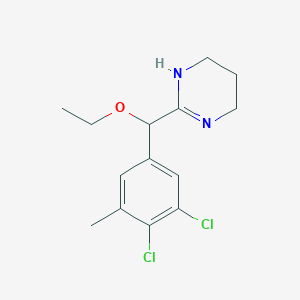
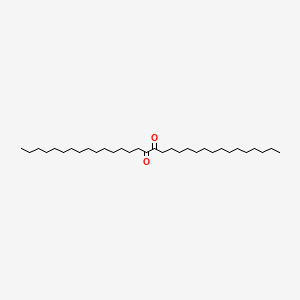
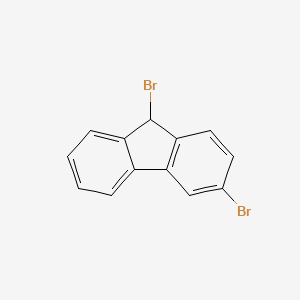
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
